molecular formula C6H14Cl2N2 B13003577 (1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride

(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride

Cat. No.: B13003577
M. Wt: 185.09 g/mol
InChI Key: HHOBOOOBCZEDKB-USPAICOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride is a bicyclic amine derivative with a rigid heterocyclic framework. Its molecular formula is C₆H₁₂N₂·2HCl, with a molecular weight of 185.09 g/mol (CAS: 2227198-20-9, purity: 97%) . The compound features a 3,6-diazabicyclo[3.2.0]heptane core, where the bicyclic structure imposes conformational rigidity, making it valuable in medicinal chemistry for receptor targeting. A related trifluoroacetic acid salt (CAS: 2068138-20-3, molecular weight: 340.222 g/mol) is also documented, highlighting its versatility in synthetic applications .

Properties

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c1-8-4-5-2-7-3-6(5)8;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m0../s1

InChI Key

HHOBOOOBCZEDKB-USPAICOZSA-N

Isomeric SMILES

CN1C[C@H]2[C@@H]1CNC2.Cl.Cl

Canonical SMILES

CN1CC2C1CNC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization via Transition Metal-Catalyzed Cycloisomerization

A common synthetic route to 6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride involves the cycloisomerization of 1,6-enynes catalyzed by transition metals such as platinum(II) or gold(I). This method facilitates the formation of the bicyclic diazabicyclo core through intramolecular cyclization under mild conditions.

  • Catalysts: Platinum(II), Gold(I)
  • Reaction Type: Cycloisomerization of 1,6-enynes
  • Advantages: High regio- and stereoselectivity, scalable for industrial production
  • Optimization: Use of continuous flow reactors enhances yield and purity by improving heat and mass transfer

Buchwald-Hartwig Amination and Subsequent Functionalization

In advanced synthetic schemes, the bicyclic core is constructed and functionalized through palladium-catalyzed Buchwald-Hartwig amination, followed by Suzuki coupling and reductive methylation steps.

  • Step 1: Condensation of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate with halogenated pyridines via Buchwald-Hartwig amination to form intermediates.
  • Step 2: Suzuki coupling with boronic acids to introduce aryl groups.
  • Step 3: Deprotection of Boc groups using trifluoroacetic acid.
  • Step 4: Reductive methylation using formaldehyde and sodium triacetoxyborohydride to yield the N-methylated bicyclic amine.
  • Yields: Moderate to good yields reported (e.g., 27% for deprotection step, 31% for reductive methylation)

This multi-step approach allows for precise stereochemical control and functional group diversity.

Sulfonylation and Nucleophilic Substitution in Organic Solvents

Patented methods describe the preparation of related diazabicyclo compounds involving sulfonyl halide intermediates and nucleophilic substitution reactions.

  • Solvents: Tetrahydrofuran (THF), acetonitrile, dichloroethane (DCE), dimethylformamide (DMF), among others.
  • Conditions: Reactions typically conducted between 25°C and 100°C, with preferred ranges of 60–85°C for 8–24 hours.
  • Bases: Tertiary amines such as triethylamine, DIPEA, and 4-dimethylaminopyridine facilitate sulfonylation.
  • Nucleophiles: Thiols like 2-mercaptoacetic acid are used for substitution steps.
  • Process Control: Temperature and reaction time are critical for optimizing yield and purity.
  • Workup: Includes aqueous washes, solvent extractions, and crystallization steps to isolate the dihydrochloride salt

Oxidation and Reduction Reactions

The compound can undergo further chemical transformations such as oxidation with potassium permanganate in acidic media or reduction with lithium aluminum hydride in anhydrous ether, enabling modification of functional groups on the bicyclic scaffold.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield/Notes
Transition Metal-Catalyzed Cycloisomerization Pt(II), Au(I) catalysts; 1,6-enynes Mild temperature, continuous flow reactors High regio- and stereoselectivity; scalable
Buchwald-Hartwig Amination + Suzuki Coupling + Reductive Methylation Pd catalyst, boronic acids, TFA, NaBH(OAc)3 0°C to RT, reflux for coupling, 4 h methylation Moderate yields (27–31% in steps)
Sulfonylation and Nucleophilic Substitution Sulfonyl halides, tertiary amines, thiols 25–100°C, 8–24 h, organic solvents (THF, acetonitrile) Controlled reaction parameters; patented process
Oxidation/Reduction KMnO4 (oxidation), LiAlH4 (reduction) Acidic medium for oxidation; anhydrous ether for reduction Enables functional group modifications

Research Findings and Notes

  • The stereochemistry of the compound, specifically the (1S,5R) isomer, is crucial for its biological activity and synthetic utility.
  • Continuous flow synthesis methods improve reproducibility and scalability, important for industrial applications.
  • The Buchwald-Hartwig amination and Suzuki coupling sequence allows for the introduction of diverse substituents, expanding the compound’s chemical space.
  • The dihydrochloride salt form enhances the compound’s stability and handling safety.
  • Safety precautions include storage under inert atmosphere and avoidance of moisture to prevent degradation.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine groups in the bicyclic framework undergo selective oxidation. Common reagents include:

  • Potassium permanganate (KMnO₄) : Oxidizes amine groups to N-oxides under mild acidic conditions (pH 4–6, 25–50°C).

  • Hydrogen peroxide (H₂O₂) : Produces hydroxylated derivatives at the bridgehead carbons.

Example :

 1S 5R 6 Methyl 3 6 diazabicyclo 3 2 0 heptaneH2O2,40 CN Oxide derivative[1][2]\text{ 1S 5R 6 Methyl 3 6 diazabicyclo 3 2 0 heptane}\xrightarrow{\text{H}_2\text{O}_2,\text{40 C}}\text{N Oxide derivative}\quad[1][2]

Reduction Reactions

The compound participates in reductions to modify its nitrogen centers:

  • Lithium aluminum hydride (LiAlH₄) : Reduces imine intermediates generated during ring-opening reactions.

  • Catalytic hydrogenation (H₂/Pd-C) : Saturates double bonds in fused-ring derivatives.

Key Application : Reduction stabilizes intermediates for further functionalization in nAChR ligand synthesis .

Substitution Reactions

The nitrogen atoms act as nucleophiles in substitution reactions:

Reagent Product Conditions Yield
Alkyl halides (e.g., CH₃I)N-Alkylated derivatives (e.g., 6,6-dimethyl analogues)DMF, 60°C, 12h65–80%
Aryl bromides (e.g., 5-bromo-2-chloropyridine)Pyridinyl-substituted derivativesBuchwald-Hartwig amination, Pd catalysis70–90%

Notable Example :
Suzuki coupling with indol-5-ylboronic acid introduces aromatic moieties for α7-nAChR targeting :

 1S 5R 6 Methyl 3 6 diazabicyclo 3 2 0 heptane+Indol 5 ylboronic acidPd PPh K CO 5 Pyridin 2 yl 1H indole derivative[4][5]\text{ 1S 5R 6 Methyl 3 6 diazabicyclo 3 2 0 heptane}+\text{Indol 5 ylboronic acid}\xrightarrow{\text{Pd PPh K CO }}\text{5 Pyridin 2 yl 1H indole derivative}\quad[4][5]

Cycloaddition Reactions

The strained bicyclic system engages in [3+2] cycloadditions with dipolarophiles like acrylates, forming fused heterocycles.

Conditions :

  • Solvent: Toluene, 80°C

  • Catalyst: Cu(OTf)₂

Steric and Stereochemical Influences

The (1S,5R) configuration impacts reactivity:

Substituent Reaction Outcome α4β2 nAChR Affinity (pKi)
6-MethylEnhanced stability and regioselectivity in alkylation8.7–9.0
6-BromoIncreased electrophilicity for cross-coupling9.2
6-ChloroImproved binding affinity in PET tracer derivatives8.9

Mechanistic Insight : Methyl substitution at N6 hinders undesired protonation, preserving the bicyclic structure’s rigidity during reactions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of diazabicyclo compounds exhibit significant antimicrobial properties. For example, structural analogues have been shown to be effective against extended-spectrum beta-lactamase-producing bacteria, which are resistant to many common antibiotics . The mechanism of action typically involves the inhibition of cell wall synthesis, leading to bacterial cell death.

Neuropharmacology

The compound has potential applications as a positive allosteric modulator for dopamine receptors. This is particularly relevant in the treatment of neuropsychiatric disorders such as schizophrenia and depression, where modulation of dopaminergic activity can lead to improved therapeutic outcomes .

Pain Management

Recent studies have explored the analgesic properties of similar diazabicyclo compounds, demonstrating their effectiveness in reducing pain through anti-inflammatory pathways. These compounds have shown promise in preclinical models for conditions like arthritis and neuropathic pain .

Case Studies and Research Findings

Study Findings Application
PLOS ONE Study (2022)Investigated structural analogues showing antimicrobial activity against resistant strainsTreatment for bacterial infections
MDPI Pharmacology Review (2018)Highlighted analgesic effects in animal models compared to traditional NSAIDsPain relief therapies
Eli Lilly Research (2020)Characterized as a selective modulator for dopamine receptorsPotential treatment for schizophrenia

Mechanism of Action

The mechanism of action of (1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Core Variations

6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride (CAS: 2231676-00-7)
  • Structural Difference : The bicyclo[3.1.1] system (vs. [3.2.0]) reduces ring strain, altering solubility and stability.
  • Molecular Weight : 185.09 g/mol (identical to the target compound), but with distinct NMR and MS profiles due to ring geometry .
rac-(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride
  • Key Difference : Replacement of a nitrogen with oxygen (oxa vs. aza) modifies electronic properties and hydrogen-bonding capacity.
  • Pharmacological Impact : Reduced basicity compared to diaza analogues, likely affecting receptor affinity .

Functional Group Modifications

(1S,5R)-6-Boc-3,6-diazabicyclo[3.2.0]heptane (CAS: 370882-66-9)
  • Modification : Boc (tert-butoxycarbonyl) protection at the 6-position nitrogen.
  • Utility : Enhances stability during solid-phase peptide synthesis; molecular weight: 198.26 g/mol .
  • Comparison : The hydrochloride salt (target compound) offers better aqueous solubility, whereas the Boc derivative is preferred for intermediate storage.
LU-111995 (3-azabicyclo[3.2.0]heptane derivative)
  • Structure : Features a 3-aza core (vs. 3,6-diaza) with a fluorophenyl substituent.
  • Pharmacology : High dopamine D4 and 5-HT2A receptor affinity (Ki < 10 nM), demonstrating the impact of substituents on receptor selectivity .

Stereochemical and Substitutent Variations

(1S,5S)-3-(5,6-Dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane
  • Stereochemistry : (1S,5S) configuration (vs. 1S,5R) alters spatial orientation of the pyridinyl group.
  • Activity : Patented for nicotinic acetylcholine receptor modulation, indicating stereochemistry-dependent efficacy in pain management .
AMOXIL (Amoxicillin)
  • Core Similarity : Contains a bicyclo[3.2.0]heptane system fused to a β-lactam ring.

Data Tables

Table 1: Key Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Core Structure
(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride 2227198-20-9 C₆H₁₂N₂·2HCl 185.09 97% 3,6-diazabicyclo[3.2.0]
6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride 2231676-00-7 C₆H₁₂N₂·2HCl 185.09 >95% 3,6-diazabicyclo[3.1.1]
(1S,5R)-6-Boc-3,6-diazabicyclo[3.2.0]heptane 370882-66-9 C₁₀H₁₈N₂O₂ 198.26 N/A Boc-protected

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of (1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride?

  • Methodological Answer : A green synthetic approach using trans-hydroxyproline derivatives as starting materials can be adapted. For example, Portoghese’s method for bicyclic amines involves sequential benzoylation, methylation, and borane reduction under controlled temperatures (0°C to reflux) . Key steps include NaOMe-mediated cyclization and HCl-assisted crystallization to isolate the dihydrochloride salt. Yield optimization requires precise stoichiometric ratios of LiBH4 and Pd/C-catalyzed hydrogenation .

Q. How can researchers validate the purity of this compound in pharmaceutical-grade formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Use a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 20:80 v/v) at 1 mL/min flow rate. Compare retention times against pharmacopeial reference standards (e.g., EP/JP impurities) . Charge-transfer complexation spectrophotometry at 420 nm (using π-acceptors like chloranilic acid) is also effective for rapid purity assessment .

Q. What analytical techniques are suitable for structural elucidation?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS). For bicyclic systems, 2D-COSY and NOESY NMR experiments resolve stereochemical ambiguities. FT-IR analysis (KBr pellet, 400–4000 cm⁻¹) identifies functional groups like secondary amines and hydrochloride counterions .

Advanced Research Questions

Q. How can enantiomeric impurities be detected and quantified during synthesis?

  • Methodological Answer : Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column (Chiralcel OD-H) with hexane:isopropanol (80:20) + 0.1% diethylamine. Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy. Advanced studies may employ molecular dynamics simulations to predict chiral recognition mechanisms .

Q. What strategies address instability of the compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with pH-adjusted solutions (1.2–8.0). UPLC-MS/MS monitors degradation products (e.g., oxidative demethylation or ring-opening). Buffering agents like citrate (pH 4.0) enhance stability, while lyophilization preserves integrity for long-term storage .

Q. How does the compound interact with metabolic enzymes in preclinical models?

  • Methodological Answer : Use liver microsomal assays (rat/human CYP450 isoforms) to assess metabolic pathways. Incubate the compound (10 µM) with NADPH-regenerating systems and analyze metabolites via LC-MSⁿ. For in vivo models, administer radiolabeled [¹⁴C]-compound and track biliary/fecal excretion. Competitive inhibition studies with ketoconazole (CYP3A4 inhibitor) identify primary metabolic routes .

Q. What experimental designs are optimal for evaluating its antibacterial activity?

  • Methodological Answer : Employ a broth microdilution assay (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth and measure MIC/MBC after 24h incubation. For mechanistic insights, perform time-kill kinetics and synergy testing with β-lactams .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.